2-Cyclohexen-1-one, 3-[2-phenyl-3-(phenylmethyl)-1-aziridinyl]-
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Overview
Description
2-Cyclohexen-1-one, 3-[2-phenyl-3-(phenylmethyl)-1-aziridinyl]- is an organic compound that features a cyclohexenone ring substituted with a phenyl group and an aziridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-[2-phenyl-3-(phenylmethyl)-1-aziridinyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The aziridinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 3-[2-phenyl-3-(phenylmethyl)-1-aziridinyl]- exerts its effects involves interactions with specific molecular targets and pathways. The aziridinyl group is known for its reactivity, which can lead to the formation of covalent bonds with nucleophilic sites in biomolecules. This reactivity can be harnessed for various applications, including drug development and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexenone ring structure.
3-Phenyl-2-cyclohexen-1-one: A compound with a phenyl group substitution similar to the target compound.
3-Ethoxy-2-cyclohexen-1-one: Another cyclohexenone derivative with an ethoxy group.
Properties
CAS No. |
62681-69-0 |
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Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(2-benzyl-3-phenylaziridin-1-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H21NO/c23-19-13-7-12-18(15-19)22-20(14-16-8-3-1-4-9-16)21(22)17-10-5-2-6-11-17/h1-6,8-11,15,20-21H,7,12-14H2 |
InChI Key |
RJDZHDJAYYBDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)N2C(C2C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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